molecular formula C23H24N2O5S2 B2980979 4-ethoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 951519-43-0

4-ethoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Cat. No.: B2980979
CAS No.: 951519-43-0
M. Wt: 472.57
InChI Key: GBPBFOJHUCSWCQ-UHFFFAOYSA-N
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Description

This compound is a benzenesulfonamide derivative featuring a 4-ethoxy substituent on the benzene ring and a 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl moiety. The sulfonamide group (-SO2NH-) bridges the ethoxy-substituted benzene and the tetrahydroquinoline core, which is further modified by a phenylsulfonyl group at position 1. Such structural features are characteristic of sulfonamide-based therapeutics, which often target enzymes like carbonic anhydrases or kinases .

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-ethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5S2/c1-2-30-20-12-14-21(15-13-20)31(26,27)24-19-11-10-18-7-6-16-25(23(18)17-19)32(28,29)22-8-4-3-5-9-22/h3-5,8-15,17,24H,2,6-7,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBPBFOJHUCSWCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide typically involves a multi-step reaction sequence.

  • Formation of tetrahydroquinoline core: The process begins with the synthesis of 1,2,3,4-tetrahydroquinoline through the Pictet-Spengler reaction.

  • Introduction of the phenylsulfonyl group: This is accomplished using a sulfonylation reaction with phenylsulfonyl chloride.

  • Ethoxylation and sulfonamidation: These steps involve introducing the ethoxy group and the benzenesulfonamide moiety under suitable reaction conditions, such as using ethanol and sulfonamide, respectively.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be streamlined through optimized reaction conditions that allow for higher yields and purity. Catalytic methods and continuous flow reactors are often employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide can undergo various types of reactions, including:

  • Oxidation: This compound can be oxidized to produce sulfoxide and sulfone derivatives.

  • Reduction: The phenylsulfonyl group can be reduced to a corresponding thiol group.

  • Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings and the tetrahydroquinoline core.

Common Reagents and Conditions

  • Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)

  • Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution reagents: Halides, alkylating agents under mild to moderate conditions

Major Products Formed

The major products from these reactions include sulfoxide, sulfone, thiol derivatives, and various substituted aromatic and quinoline structures.

Scientific Research Applications

Chemistry

This compound serves as a versatile intermediate in organic synthesis, particularly in the development of novel molecules with potential pharmacological properties.

Biology

In biological studies, it is explored for its interactions with biological macromolecules, aiding in the understanding of protein-ligand binding dynamics.

Medicine

Medicinally, this compound is being investigated for its potential as an anti-inflammatory and anti-cancer agent due to its structural similarity to bioactive molecules.

Industry

In the industrial sector, it finds applications in the synthesis of advanced materials and as a precursor in the development of specialty chemicals.

Mechanism of Action

The mechanism by which 4-ethoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide exerts its effects involves:

  • Molecular Targets: This compound primarily targets enzymes and receptors involved in inflammatory pathways.

  • Pathways Involved: It modulates the signaling pathways by inhibiting key enzymes, such as cyclooxygenase and lipoxygenase, thus reducing the production of inflammatory mediators.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with four structurally related molecules, highlighting substituent variations, synthesis pathways, and physicochemical properties.

Structural and Functional Group Variations

Table 1: Key Structural Differences
Compound Name Benzene Substituent Sulfonyl Group on Tetrahydroquinoline Core Structure Molecular Weight (g/mol) Reference
Target Compound 4-ethoxy Phenylsulfonyl Benzenesulfonamide ~469 (calculated) -
IIIa () 4-methoxy N/A (styryl substituent) Styryl-quinoline sulfonamide Not provided
4-ethoxy-3-fluoro-N-(1-(propylsulfonyl)-... () 4-ethoxy-3-fluoro Propylsulfonyl Benzenesulfonamide ~454 (calculated)
4-fluoro-N-(1-(phenylsulfonyl)-... () 4-fluoro Phenylsulfonyl Benzenesulfonamide Not provided
4-(tert-Butyl)-N-(1-isobutyryl-... () 4-(tert-butyl) Isobutyryl (not sulfonyl) Benzamide 378.51
Key Observations:

The 3-fluoro substituent in ’s compound introduces electron-withdrawing effects, which may improve binding affinity to hydrophobic enzyme pockets .

Sulfonyl Group Modifications :

  • The phenylsulfonyl group (target and ) contributes to steric bulk and aromatic interactions, whereas the propylsulfonyl group () offers flexibility and reduced hydrophobicity .

Physicochemical and Pharmacological Implications

  • Molecular Weight : Higher molecular weights (~454–469 g/mol) in sulfonamide derivatives may limit oral bioavailability compared to smaller benzamides (e.g., 378.51 g/mol in ) .
  • Electron Effects : Fluorine in ’s compound could enhance metabolic stability but reduce solubility .

Biological Activity

The compound 4-ethoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a derivative of tetrahydroquinoline that has garnered attention for its potential therapeutic applications, particularly in the treatment of autoimmune diseases and other inflammatory conditions. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential as a drug candidate.

Chemical Structure

The compound can be described by the following structural formula:

C18H22N2O4S2\text{C}_{18}\text{H}_{22}\text{N}_{2}\text{O}_{4}\text{S}_{2}

This structure features a tetrahydroquinoline core substituted with ethoxy and sulfonamide groups, which are critical for its biological activity.

Recent studies have focused on the compound’s interaction with specific biological targets. Notably, it acts as an inverse agonist of the retinoic acid receptor-related orphan receptor gamma t (RORγt), which plays a significant role in regulating Th17 cell differentiation. This pathway is crucial in autoimmune diseases such as psoriasis and rheumatoid arthritis.

Key Mechanisms:

  • RORγt Inhibition : The compound effectively inhibits RORγt activity, leading to reduced Th17 cell proliferation and cytokine production, which are implicated in autoimmune responses .
  • Bioavailability : Studies have shown that derivatives of this compound exhibit enhanced bioavailability compared to earlier analogs like GSK2981278, suggesting improved therapeutic potential .

Efficacy in Animal Models

Research has demonstrated the efficacy of this compound in various animal models:

StudyModelFindings
Study 1Psoriasis Mouse ModelThe compound significantly reduced psoriasis symptoms at lower doses compared to controls .
Study 2Rheumatoid Arthritis ModelDemonstrated superior anti-inflammatory effects with no adverse effects observed after two weeks of administration .
Study 3General Autoimmune ModelShowed promise in reducing Th17-mediated inflammation .

Case Studies

A notable case study involved the treatment of mice with induced psoriasis using the compound. The results indicated a marked improvement in skin lesions and a decrease in inflammatory markers. The therapeutic effects were attributed to the compound's ability to modulate immune responses through RORγt inhibition.

Safety Profile

The safety profile of this compound appears favorable based on animal studies. No significant adverse effects were reported during the trials conducted over extended periods .

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